molecular formula C16H11Cl2F3N4O2S B2713942 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2058451-76-4

2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2713942
CAS No.: 2058451-76-4
M. Wt: 451.25
InChI Key: PPDVBYLFAFTLCT-UHFFFAOYSA-N
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Description

2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide is a synthetic compound that belongs to a class of organic molecules known for their diverse applications in chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide typically involves multi-step reactions. A commonly employed route includes the following steps:

  • Formation of the pyridinyl component: : Reacting 3-chloro-5-(trifluoromethyl)-2-pyridine with appropriate reagents to prepare the pyridinyl precursor.

  • Formation of the pyrazolyl intermediate: : Condensation of the pyridinyl precursor with suitable hydrazine derivatives to form the pyrazolyl structure.

  • Sulfonamide coupling: : Reaction of the pyrazolyl intermediate with benzenesulfonyl chloride to produce the final compound.

Industrial Production Methods

On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, solvents, and catalysts. Automation and continuous flow techniques are often employed to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions under specific conditions, leading to the formation of sulfonyl oxide derivatives.

  • Reduction: : Reductive reactions can modify the sulfonamide group to produce amine derivatives.

  • Substitution: : Various substitution reactions, such as nucleophilic substitution on the chloro groups, can lead to different functionalized derivatives.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate.

  • Reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve strong bases or nucleophiles such as sodium hydride or Grignard reagents.

Major Products

  • Oxidative derivatives including sulfonyl oxides.

  • Reductive amine derivatives.

  • Functionalized compounds from substitution reactions.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex organic molecules.

  • Employed in the development of novel catalysts and reagents.

Biology

  • Acts as a biochemical probe to study enzyme mechanisms.

  • Used in the design of molecular inhibitors for biological targets.

Medicine

  • Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer activities.

  • Used in drug discovery for targeting specific proteins and pathways.

Industry

  • Utilized in the formulation of specialty chemicals and materials.

  • Serves as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, primarily enzymes and receptors. Its mechanism involves binding to active sites or allosteric sites, modulating the activity of the target proteins. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonamide group contributes to its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide can be compared to other sulfonamide derivatives and pyrazole-containing compounds.

Highlighting Uniqueness

  • Unlike other sulfonamide compounds, this molecule features both pyridinyl and pyrazolyl groups, providing unique electronic and steric properties.

  • Its combination of functional groups makes it a versatile compound in various applications, particularly in medicinal chemistry.

List of Similar Compounds

  • This compound

  • N-(1-{[3-chloro-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide

  • 3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfonamide derivatives

Properties

IUPAC Name

2-chloro-N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3N4O2S/c17-12-3-1-2-4-15(12)28(26,27)24-11-7-23-25(8-11)9-14-13(18)5-10(6-22-14)16(19,20)21/h1-8,24H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDVBYLFAFTLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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